

A Comprehensive Technical Guide to (3R)-3-Amino-3-(4-nitrophenyl)propanoic Acid

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Compound of Interest

Compound Name: (3R)-3-amino-3-(4-nitrophenyl)propanoic acid

Cat. No.: B1270038

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CAS Number: 501120-99-6

This technical guide provides an in-depth overview of **(3R)-3-amino-3-(4-nitrophenyl)propanoic acid**, a non-proteinogenic β -amino acid of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis methodologies, analytical characterization, and its applications as a versatile building block in medicinal chemistry, particularly in the synthesis of modified peptides and other complex bioactive molecules.

Physicochemical Properties

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral compound featuring a β -amino acid scaffold substituted with a 4-nitrophenyl group. The presence of the nitro group and the chiral center at the C3 position imparts unique chemical and biological properties. A summary of its key physicochemical data is presented in Table 1.

Property	Value	Source
CAS Number	501120-99-6	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[2]
Molecular Weight	210.19 g/mol	[2]
Appearance	White to off-white solid	[3]
Purity	≥ 98% (by HPLC)	[3]
Optical Rotation	[α] _D ²⁰ = +15 ± 2° (c=1 in NaOH)	[3]
Storage	0-8 °C	[3]

Note: Some properties may be based on data for the corresponding (S)-enantiomer or racemic mixture, as comprehensive experimental data for the (3R)-enantiomer is limited in publicly available literature.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure β-amino acids such as **(3R)-3-amino-3-(4-nitrophenyl)propanoic acid** is a critical step for its application in drug discovery. While a specific, detailed protocol for the asymmetric synthesis of the (3R)-enantiomer is not readily available in the public domain, a general and widely applicable method for the synthesis of racemic 3-amino-3-arylpropanoic acids can be adapted. This is typically followed by a chiral resolution step to isolate the desired enantiomer.

General Synthesis of Racemic 3-Amino-3-(4-nitrophenyl)propanoic Acid

A common method for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an ammonium salt.

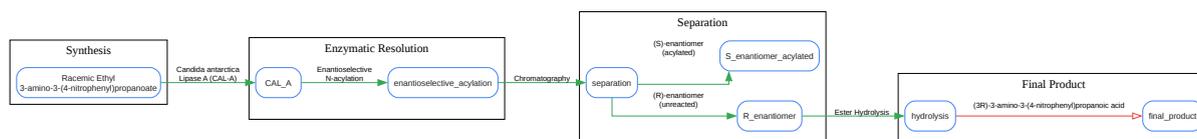
Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents) in ethanol.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Crude Product:** Upon completion, cool the reaction mixture to room temperature. A white precipitate of the crude racemic 3-amino-3-(4-nitrophenyl)propanoic acid should form.
- **Purification:** Filter the precipitate and wash with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is crucial. This can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent. A study on the enzymatic resolution of a similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, using *Candida antarctica* lipase A (CAL-A) suggests a viable approach for resolving the title compound.

Conceptual Experimental Workflow for Enzymatic Resolution:



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Figure 1. Conceptual workflow for the enzymatic resolution of **(3R)-3-amino-3-(4-nitrophenyl)propanoic acid**.

Analytical Characterization

The identity and purity of **(3R)-3-amino-3-(4-nitrophenyl)propanoic acid** are confirmed using various analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A published application note for the separation of 3-amino-3-(4-nitrophenyl)propionic acid provides a starting point for method development.

Table 2: Chiral HPLC Method Parameters

Parameter	Condition
Column	CHIRALPAK® ZWIX(-)
Mobile Phase	50mM formic acid + 25mM diethylamine in methanol / tetrahydrofuran / water = 49 / 49 / 2
Flow Rate	0.5 mL/min
Temperature	25 °C
Detection	UV-VIS at 270 nm

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl group, the methine proton at the chiral center (C3), and the methylene protons (C2).

- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), the chiral methine carbon, and the methylene carbon.
- FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch (a broad band), the C=O stretch of the carboxyl group, the N-H stretches of the amino group, and the symmetric and asymmetric stretches of the nitro group.

Applications in Drug Development and Research

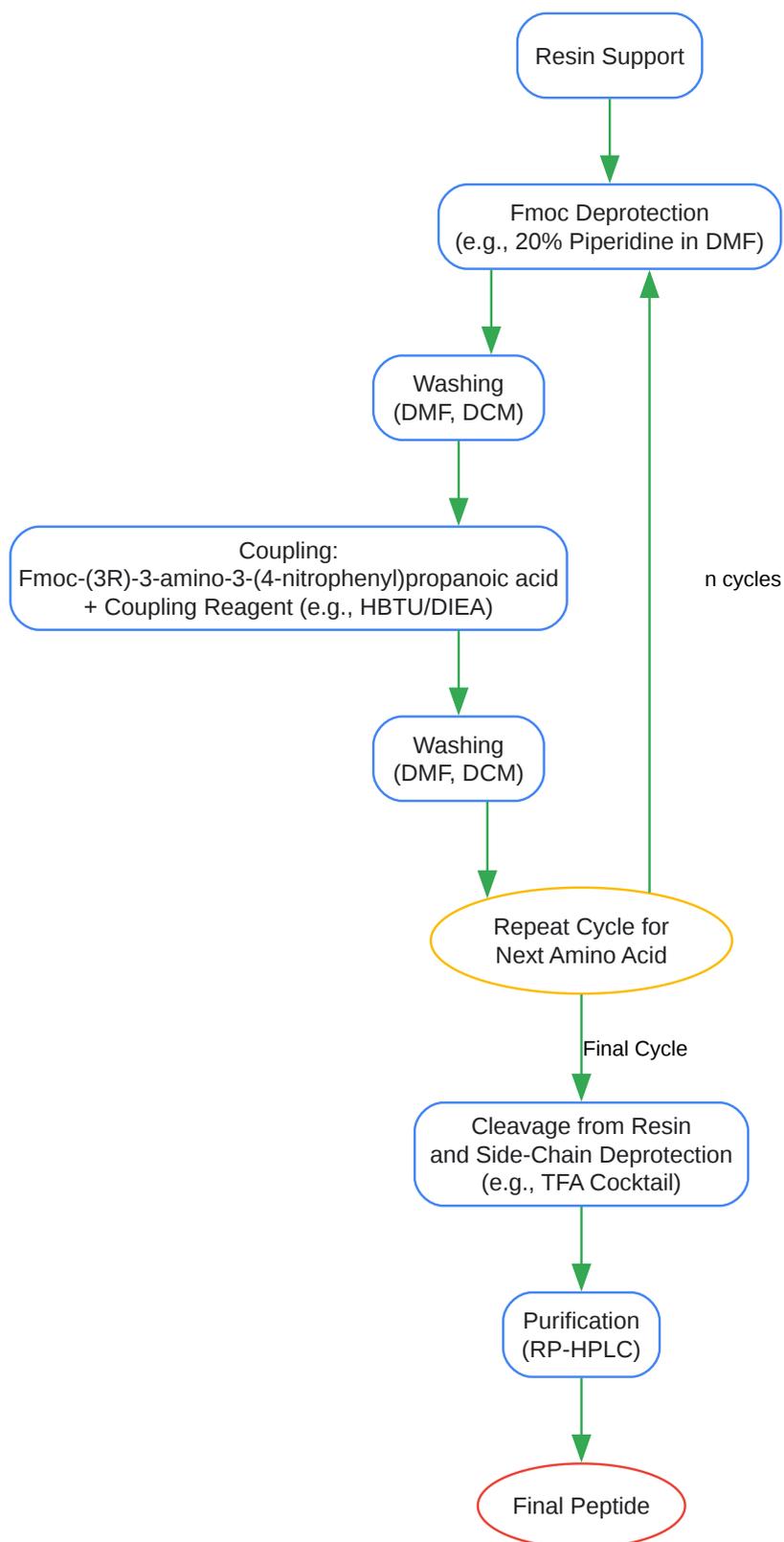
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid serves as a valuable building block in medicinal chemistry for several reasons:

- Introduction of Conformational Constraints: The incorporation of β -amino acids into peptide backbones induces unique secondary structures, such as helices and turns, which can mimic or disrupt biological recognition events.
- Enhanced Proteolytic Stability: Peptides containing β -amino acids are often more resistant to degradation by proteases, leading to an extended in vivo half-life, a desirable property for therapeutic peptides.
- Pharmacophore Scaffolding: The 4-nitrophenyl group can be utilized as a handle for further chemical modifications or can itself be a key pharmacophoric element interacting with biological targets. The nitro group can also be reduced to an amino group, providing a site for further functionalization.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a widely used method for solid-phase peptide synthesis and can be adapted for the incorporation of β -amino acids.

General Protocol for SPPS using **(3R)-3-amino-3-(4-nitrophenyl)propanoic acid**:



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Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a β -amino acid.

Key Considerations for SPPS with β -Amino Acids:

- **Coupling Reactions:** Coupling of β -amino acids can be slower than their α -amino acid counterparts. Extended coupling times or the use of more potent coupling reagents like HATU or HCTU may be necessary to ensure complete reaction.
- **Aggregation:** Peptides containing β -amino acids may have a higher tendency to aggregate during synthesis. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be beneficial.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the direct involvement of **(3R)-3-amino-3-(4-nitrophenyl)propanoic acid** in specific signaling pathways. Its biological activity is primarily realized upon its incorporation into larger molecules, such as peptides or small molecule inhibitors. The properties of the resulting molecule will dictate its biological target and mechanism of action. For instance, a peptide containing this amino acid might be designed to inhibit a specific protein-protein interaction or act as an enzyme inhibitor, thereby modulating a particular signaling cascade. The 4-nitrophenyl moiety could play a role in binding to the target protein through aromatic or hydrogen bonding interactions.

Conclusion

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its unique structural features allow for the synthesis of conformationally constrained and proteolytically stable peptides and other novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug development endeavors. Further research into the asymmetric synthesis of this compound and the biological activities of molecules containing this moiety will undoubtedly expand its applications in the future.

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